molecular formula C22H19N3O2S B2902127 (2R)-2-Azido-3-(trityl-thio)propanoic acid CAS No. 1286670-90-3

(2R)-2-Azido-3-(trityl-thio)propanoic acid

Cat. No.: B2902127
CAS No.: 1286670-90-3
M. Wt: 389.47
InChI Key: VUVBPYKEBGJMHV-FQEVSTJZSA-N
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Description

(2R)-2-Azido-3-(trityl-thio)propanoic acid is an organic compound characterized by the presence of an azido group, a trityl-thio group, and a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Azido-3-(trityl-thio)propanoic acid typically involves multiple steps. One common approach is to start with a suitable precursor, such as (2R)-2-Amino-3-(trityl-thio)propanoic acid. The amino group is then converted to an azido group using reagents like sodium azide under appropriate reaction conditions. The trityl-thio group is introduced through a thiolation reaction involving trityl chloride and a thiol source.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Azido-3-(trityl-thio)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro compounds.

    Reduction: The azido group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The azido group can participate in nucleophilic substitution reactions, forming different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are commonly used in hydrogenation reactions.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2R)-2-Azido-3-(trityl-thio)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-Azido-3-(benzyl-thio)propanoic acid
  • (2R)-2-Azido-3-(methyl-thio)propanoic acid
  • (2R)-2-Azido-3-(phenyl-thio)propanoic acid

Uniqueness

(2R)-2-Azido-3-(trityl-thio)propanoic acid is unique due to the presence of the trityl-thio group, which provides steric hindrance and influences the compound’s reactivity and interactions. This makes it distinct from other azido-thio derivatives and valuable for specific applications in synthetic and medicinal chemistry.

Properties

IUPAC Name

(2R)-2-azido-3-tritylsulfanylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2S/c23-25-24-20(21(26)27)16-28-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16H2,(H,26,27)/t20-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUVBPYKEBGJMHV-FQEVSTJZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@@H](C(=O)O)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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